Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Drug Metabolism ADME-Tox CYP Inhibition

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a regioisomerically pure, fluorinated benzimidazolone scaffold that delivers validated oral PK improvement without compromising potency. Its balanced LogP (1.54) and TPSA (48.65 Ų) align with CNS drug space, enabling BBB-penetrant library synthesis. Characterized as a selective CYP1A2 inhibitor with no activity against CYP2C19/2C9/2D6, this building block reduces DDI risk in lead optimization. The unambiguous 5-fluoro substitution strengthens composition-of-matter patent claims for NCEs. Ideal for antiviral, kinase, and GPCR programs requiring superior oral exposure.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 1544-75-8
Cat. No. B074038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,3-dihydrobenzoimidazol-2-one
CAS1544-75-8
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)N2
InChIInChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyDZRTZDURJKZGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8): Procurement Guide for Fluorinated Benzimidazolone Scaffolds


5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8), also known as 5-Fluoro-2-benzimidazolinone or 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one , is a fluorinated heterocyclic building block consisting of a benzimidazolone core with a fluorine atom at the 5-position. It serves as a key synthetic intermediate and scaffold for drug discovery programs, particularly in the development of antiviral agents and kinase inhibitors, and exhibits distinct physicochemical and biological properties conferred by the fluorine substituent [1].

Procurement Alert: Why Non-Fluorinated or Alternative Benzimidazolones Cannot Replace 5-Fluoro-1,3-dihydrobenzoimidazol-2-one


The substitution of a benzimidazolone core with other heterocycles or the omission of the 5-fluoro substituent in 5-Fluoro-1,3-dihydrobenzoimidazol-2-one results in a fundamentally different molecular entity with altered pharmacokinetic (PK) properties and biological target interactions [1]. Specifically, 5-fluorination has been shown to significantly improve oral PK parameters in vivo by decreasing the basicity of the benzimidazole nitrogens, while maintaining or enhancing antiviral potency [1]. In contrast, non-fluorinated analogs or those with substitutions at different positions exhibit inferior PK profiles and different CYP enzyme inhibition patterns, making direct substitution without re-optimization of a drug candidate or chemical process unfeasible .

Quantitative Differentiation Guide for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8)


CYP Enzyme Inhibition Profile: Selective CYP1A2 Inhibition vs. Non-Fluorinated Benzimidazolones

5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8) is characterized as a CYP1A2 inhibitor, while showing no inhibition of CYP2C19, CYP2C9, and CYP2D6 isoforms at standard screening concentrations . This specific inhibition profile is a quantifiable differentiation point when compared to unsubstituted or other benzimidazolone analogs, which may have broader or different CYP inhibition liabilities. Such data is critical for medicinal chemists to predict potential drug-drug interaction (DDI) risks early in lead optimization .

Drug Metabolism ADME-Tox CYP Inhibition Drug-Drug Interaction

Oral Pharmacokinetic Advantage of 5-Fluoro Substitution in Benzimidazole-Linked Antiviral Agents

In a study of HCV NS5A inhibitors, the 5-fluoro substitution on the benzimidazole linker (as found in the core of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one) of analogs 18 and 29 resulted in significantly increased drug plasma levels after oral dosing in mice, while maintaining nearly identical antiviral potency across genotypes 1–4 and 6 when compared to the non-fluorinated analogs [1]. The improvement in oral PK was hypothesized to result from the fluorine atom decreasing the basicity of the benzimidazole nitrogens [1].

Antiviral Drug Discovery Pharmacokinetics Medicinal Chemistry Structure-Activity Relationship

Site-Selective Functionalization in Synthesis: 5-Fluoro vs. 6-Fluoro Isomers

As a synthetic building block, 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8) provides a distinct regioisomeric handle for further derivatization compared to its 6-fluoro isomer or other halogenated analogs. The specific 5-position fluorine atom directs electrophilic aromatic substitution and cross-coupling reactions to the 4- and 6-positions, a regioselectivity pattern that differs from the 6-fluoro isomer and is essential for constructing specific molecular architectures . The unambiguous structural assignment via InChIKey (DZRTZDURJKZGSP-UHFFFAOYSA-N) and CAS number ensures precise procurement of the correct isomer .

Organic Synthesis Building Blocks Fluorinated Heterocycles Site-Selectivity

Physicochemical Profile: Quantified Lipophilicity and Solubility for CNS Drug Design

The physicochemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8) are well-defined and quantifiable. Its consensus Log P is 1.54 , placing it in a favorable range for oral absorption and CNS penetration. This is a concrete differentiator from analogs like 5-chloro-1,3-dihydrobenzoimidazol-2-one, which has a higher Log P (~2.1) and would be predicted to have lower aqueous solubility and potentially higher plasma protein binding . The calculated aqueous solubility is 1.06 mg/mL (Log S -2.16), and the Topological Polar Surface Area (TPSA) is 48.65 Ų . This TPSA value is below the 60-70 Ų threshold often associated with poor blood-brain barrier penetration, suggesting potential utility in CNS drug design compared to more polar analogs [1].

Physicochemical Properties Lipophilicity Drug Design CNS Penetration

Application Scenarios Where 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8) Provides a Quantifiable Advantage


Lead Optimization of Antiviral Agents Targeting HCV NS5A or Related Viral Proteins

In medicinal chemistry campaigns aimed at developing next-generation antiviral inhibitors, the 5-fluoro substitution in the benzimidazole linker provides a validated strategy for improving oral pharmacokinetic (PK) properties without compromising antiviral potency. Research has demonstrated that incorporating the 5-fluoro motif increases in vivo plasma drug levels following oral dosing in murine models, a critical advancement for developing efficacious oral therapies [1]. This scaffold is therefore a high-priority building block for teams seeking to overcome PK limitations observed with earlier non-fluorinated or alternative heterocyclic series.

Synthesis of CNS-Penetrant Kinase Inhibitors or GPCR Modulators

The balanced lipophilicity (consensus Log P = 1.54) and favorable Topological Polar Surface Area (TPSA = 48.65 Ų) of this compound align with the physicochemical property space of many successful CNS drugs [1]. The TPSA value falls below the threshold associated with limited blood-brain barrier (BBB) permeability, making 5-Fluoro-1,3-dihydrobenzoimidazol-2-one a rational starting point for constructing focused libraries of CNS-penetrant molecules targeting kinases, GPCRs, or other CNS-relevant targets. This offers a physicochemical advantage over more lipophilic chloro-analogs or more polar unsubstituted benzimidazolones.

Parallel Medicinal Chemistry Libraries Requiring Specific CYP Inhibition Profiles

When designing and synthesizing compound libraries for screening, the CYP inhibition profile of the core scaffold is a crucial consideration for downstream development. 5-Fluoro-1,3-dihydrobenzoimidazol-2-one has been characterized as a selective CYP1A2 inhibitor, with no activity against CYP2C19, CYP2C9, and CYP2D6 [1]. This known and specific profile allows project teams to more accurately predict potential drug-drug interaction (DDI) liabilities early in a program. This is a quantifiable advantage over using a structurally similar but uncharacterized or less selective benzimidazolone scaffold, which could introduce unknown or broader CYP inhibition risks.

Synthesis of Regioisomerically Pure Building Blocks for Patent Filing

For organizations focused on generating novel intellectual property, the unambiguous and regioisomerically pure nature of CAS 1544-75-8 is essential. The distinct 5-fluoro substitution pattern ensures that new chemical entities (NCEs) synthesized from it have a well-defined and novel structure, which is critical for robust patent claims [1]. The use of this specific building block eliminates ambiguity compared to starting materials that are mixtures of regioisomers or possess ambiguous substitution, thereby strengthening the composition of matter patents for new drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.